molecular formula C17H18BrNO3 B5515129 3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime

3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime

Cat. No. B5515129
M. Wt: 364.2 g/mol
InChI Key: DENCQEHEXGHMEH-VXLYETTFSA-N
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Description

The synthesis and study of benzaldehyde oxime derivatives, including variations like 3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime, is an area of interest due to their potential applications in various fields, including medicinal chemistry and materials science. These compounds can serve as intermediates for the synthesis of more complex molecules or have inherent biological activities.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting from benzaldehydes or their oximes. Techniques such as bromination, etherification, and oximation are crucial. For example, synthesis involving palladium-catalyzed ortho-bromination has been utilized to create substituted 2-bromobenzaldehydes, which can be relevant for synthesizing related compounds (Dubost et al., 2011).

Molecular Structure Analysis

Structural characterization is often achieved using techniques such as FT-IR, GC-MS, NMR spectroscopy, and X-ray crystallography. These methods help in understanding the conformation, electronic structure, and geometric parameters of the compounds. A study on similar benzaldehyde oximes provided insight into their favored conformations and molecular properties through computational analysis (Balachander & Manimekalai, 2017).

Chemical Reactions and Properties

Benzaldehyde oximes undergo various chemical reactions, including cycloadditions and condensations, forming a plethora of derivatives with diverse structures and functionalities. For instance, visible-light-catalyzed synthesis offers a method to create 1,3-benzoxazine derivatives from oximes, showcasing the reactivity and versatility of these compounds (Qi et al., 2023).

Physical Properties Analysis

The physical properties, including melting points, boiling points, and solubility, are determined by the compound's molecular structure. The introduction of functional groups like bromo, ethoxy, and oxime can significantly alter these properties, affecting their reactivity and application potential.

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, reactivity towards nucleophiles or electrophiles, and oxidation-reduction behavior, are crucial for understanding how these compounds interact in chemical reactions. The presence of the oxime function introduces unique reactivity patterns, such as their ability to form nitriles or amides under certain conditions.

For further information on related compounds and their properties, the following references provide valuable insights:

Scientific Research Applications

Synthesis and Spectral Analysis

The synthesis and characterization of similar compounds, including their oximes, have been explored to understand their structural and electronic properties. For instance, the synthesis, spectral, and computational analysis of related benzaldehydes and their oximes have been reported, highlighting the importance of such compounds in studying molecular conformations and electronic properties. These analyses involve advanced techniques such as FT-IR, GC-MS, NMR spectroscopy, and computational methods like geometry optimization and potential energy scan (PES) studies. Such research lays the groundwork for further applications in materials science and chemical synthesis (Balachander & Manimekalai, 2017).

Catalysis and Chemical Transformations

Research has also focused on the application of related compounds in catalytic processes and chemical transformations. For example, studies on selective ortho-bromination of substituted benzaldoximes using palladium-catalyzed C-H activation highlight the utility of these compounds in synthesizing substituted 2-bromobenzaldehydes. This process involves a three-step sequence, demonstrating the compounds' role in facilitating complex organic transformations (Dubost et al., 2011).

Material Science and Photodynamic Therapy

In material science and therapeutic applications, related compounds serve as precursors or components in synthesizing materials with significant optical properties. For instance, the synthesis of new zinc phthalocyanine derivatives substituted with related compounds has been reported. These derivatives exhibit high singlet oxygen quantum yield, making them promising candidates for photodynamic therapy, a treatment method for cancer (Pişkin, Canpolat, & Öztürk, 2020).

Environmental and Biological Applications

Additionally, related compounds have been studied for their potential environmental and biological applications. For example, the atmospheric reaction products of aromatic hydrocarbons, including related benzaldehydes, have been identified in ambient air samples. This research contributes to understanding atmospheric chemistry and potential environmental impacts of organic compounds (Obermeyer et al., 2009).

Mechanism of Action

Without specific context (such as biological activity), it’s challenging to discuss the mechanism of action for this compound .

Future Directions

The potential applications and future directions for this compound would depend on its physical, chemical, and biological properties. It could potentially be used in organic synthesis or as a building block for the synthesis of more complex molecules .

properties

IUPAC Name

(NE)-N-[[3-bromo-5-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO3/c1-3-21-16-9-14(10-19-20)8-15(18)17(16)22-11-13-6-4-12(2)5-7-13/h4-10,20H,3,11H2,1-2H3/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENCQEHEXGHMEH-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NO)Br)OCC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/O)Br)OCC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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